![molecular formula C14H14FN5 B11851278 N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine CAS No. 101154-88-5](/img/structure/B11851278.png)
N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an ethyl group, a fluorobenzyl group, and a purine core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an ethylating agent, followed by the introduction of the 2-fluorobenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the ethyl or benzyl groups.
Substitution: Substituted purine derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-9-(2-fluorobenzyl)-9H-purin-6-amine
- N-Ethyl-9-(2-chlorobenzyl)-9H-purin-6-amine
- N-Ethyl-9-(2-bromobenzyl)-9H-purin-6-amine
Uniqueness
N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Propiedades
Número CAS |
101154-88-5 |
|---|---|
Fórmula molecular |
C14H14FN5 |
Peso molecular |
271.29 g/mol |
Nombre IUPAC |
N-ethyl-9-[(2-fluorophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H14FN5/c1-2-16-13-12-14(18-8-17-13)20(9-19-12)7-10-5-3-4-6-11(10)15/h3-6,8-9H,2,7H2,1H3,(H,16,17,18) |
Clave InChI |
UIUUZMMHQPNEMB-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


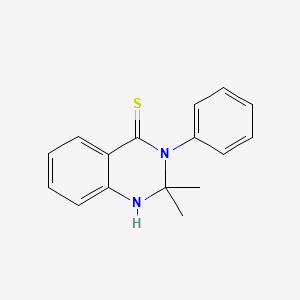
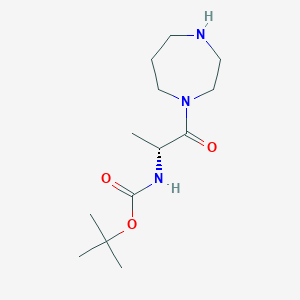

![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
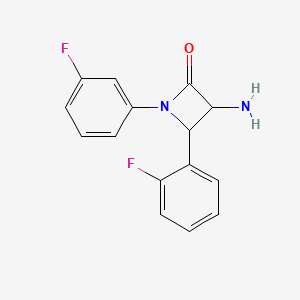
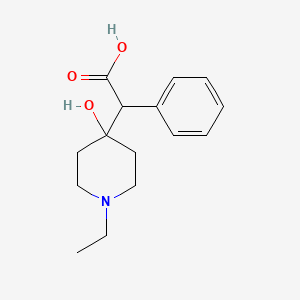

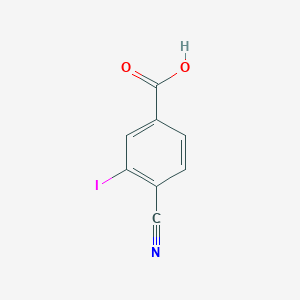
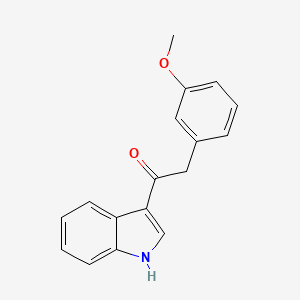

![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)


